3-(3-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
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Description
3-(3-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H22ClN3OS and its molecular weight is 387.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with pyrazole, thiophene, and chlorophenyl groups have been extensively studied for their synthesis and structural characterization. For instance, derivatives of pyrazole and thiophene have been synthesized and characterized using various spectroscopic and analytical techniques, offering insights into their structural properties and the potential for creating diverse chemical libraries (Roman, 2013). These studies underline the importance of such compounds in generating structurally diverse molecules for further pharmacological and material science research.
Antimicrobial and Anticancer Activities
Research into pyrazole and thiophene derivatives often explores their biological activities, including antimicrobial and anticancer potentials. For example, novel pyrazole derivatives have shown promising results as potential antimicrobial and anticancer agents, highlighting their significance in medicinal chemistry (Hafez, El-Gazzar, Al-Hussain, 2016). These findings suggest that compounds with similar structures could also possess valuable biological activities, warranting further investigation.
Molecular Docking and Biological Activity Studies
The biological functions of compounds bearing pyrazole and thiophene moieties have also been examined through molecular docking studies. These studies aim to understand the interaction mechanisms of such compounds with biological targets, thereby providing valuable information for drug design and development (Viji et al., 2020). The exploration of antimicrobial and anticancer activities of these compounds, supported by computational and spectroscopic analyses, indicates their potential in addressing various health-related challenges.
Heterocyclic Chemistry and Drug Discovery
The synthesis of heterocyclic compounds containing pyrazole, thiophene, and chlorophenyl groups contributes significantly to drug discovery efforts. The ability to generate diverse heterocyclic frameworks is crucial for identifying novel therapeutic agents with improved efficacy and safety profiles. The research in this area often focuses on developing new synthetic methodologies and evaluating the biological activities of the synthesized compounds (Khalifa, Nossier, Al-Omar, 2017).
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-14-20(17-8-11-26-13-17)15(2)24(23-14)10-9-22-19(25)7-6-16-4-3-5-18(21)12-16/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRHNOGBKGYHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=CC(=CC=C2)Cl)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.